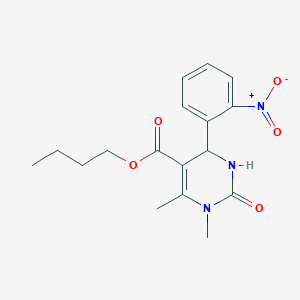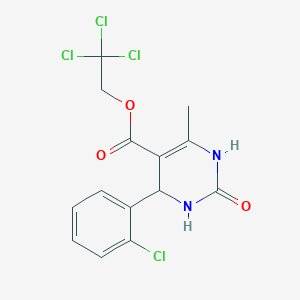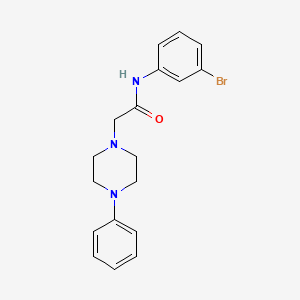![molecular formula C20H14N4O B5085475 5-(2-methylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5085475.png)
5-(2-methylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-methylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrazatetracyclo framework, which is a rare and intriguing structure in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylphenyl)-1,5,9,11-tetrazatetracyclo[87002,7012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one involves multiple steps, typically starting with the preparation of the tetrazatetracyclo core This core can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-(2-methylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, alkylating agents, Lewis acids as catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
科学的研究の応用
5-(2-methylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism by which 5-(2-methylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one exerts its effects is complex and involves multiple molecular targets and pathways. It can interact with various enzymes and receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological system in which it is used.
類似化合物との比較
Similar Compounds
- 4-(4-acetyl-1-piperazinyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one
- 5-methoxy-9,9-dimethyl-8-oxa-12,16,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),3,5,11,13,15-heptaene
- 7-fluoro-6-[(14-fluoro-15-methyl-9-oxo-8-oxa-6,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,12(17),13,15-heptaen-11-yl)methyl]-1H-quinazoline-2,4-dione
Uniqueness
What sets 5-(2-methylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one apart is its specific tetrazatetracyclo framework combined with the 2-methylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
5-(2-methylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c1-13-6-2-4-8-16(13)23-11-10-17-14(19(23)25)12-21-20-22-15-7-3-5-9-18(15)24(17)20/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLZUACQNZSDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5085405.png)
![3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]chromen-4-one](/img/structure/B5085412.png)
![4-chloro-N-(3-chloro-4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5085416.png)
![ethyl (2E)-3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoprop-2-enoate](/img/structure/B5085423.png)
![(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5085428.png)
![8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)

![N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B5085440.png)
![3-amino-N-[3-(2-hydroxyethylsulfonyl)phenyl]benzamide;hydrochloride](/img/structure/B5085448.png)
![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5085456.png)

![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5085462.png)
![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B5085466.png)
